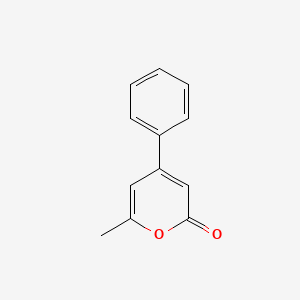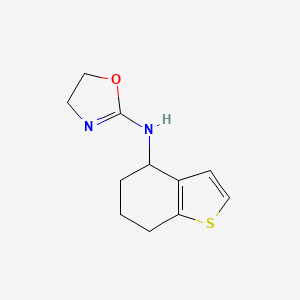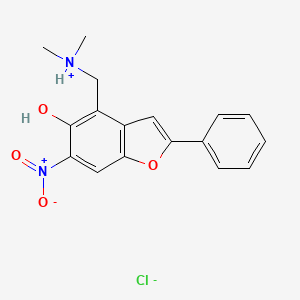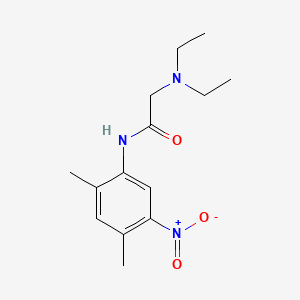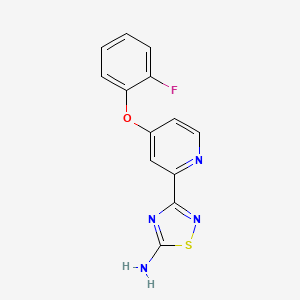
3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a complex organic compound that features a fluorophenoxy group attached to a pyridine ring, which is further connected to a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting with the preparation of the fluorophenoxy pyridine intermediate. This intermediate can be synthesized through nucleophilic substitution reactions, where a fluorine atom is introduced into the pyridine ring . The thiadiazole ring is then formed through cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions that can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the pyridine and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Phenoxypyridine Derivatives: These compounds share a similar structure but may have different substituents on the pyridine ring.
Fluoropyridines: These compounds contain fluorine atoms on the pyridine ring and exhibit similar chemical properties.
Thiadiazole Derivatives: Compounds with a thiadiazole ring that may have different substituents.
Uniqueness
3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific combination of fluorophenoxy, pyridine, and thiadiazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
1179360-05-4 |
|---|---|
Molecular Formula |
C13H9FN4OS |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
3-[4-(2-fluorophenoxy)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H9FN4OS/c14-9-3-1-2-4-11(9)19-8-5-6-16-10(7-8)12-17-13(15)20-18-12/h1-7H,(H2,15,17,18) |
InChI Key |
PRROXKFGWMUEQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=NC=C2)C3=NSC(=N3)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



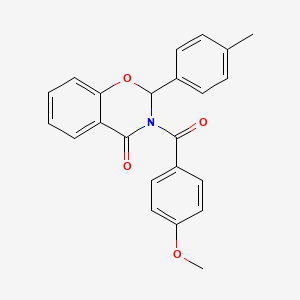
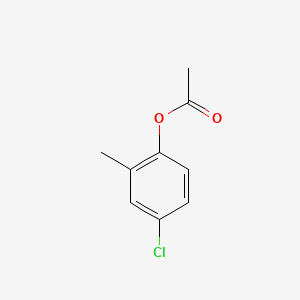

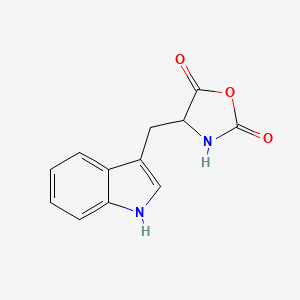
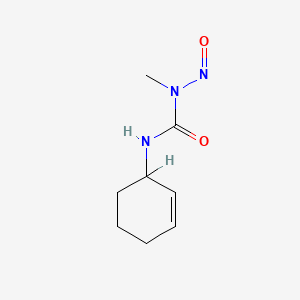
![Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B13747958.png)

![3-[(2Z)-2-[(2E)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonic acid](/img/structure/B13747978.png)

